molecular formula C13H20ClNO3 B3085814 (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158320-84-3

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3085814
CAS No.: 1158320-84-3
M. Wt: 273.75 g/mol
InChI Key: WWHWXEOFPXWHOL-UHFFFAOYSA-N
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Description

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride featuring an allyl (prop-2-en-1-yl) group and a benzyl moiety substituted with methoxy groups at the 2-, 3-, and 4-positions. The compound’s structure combines a hydrophobic aromatic system with a polar amine hydrochloride, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3;/h5-7,14H,1,8-9H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHWXEOFPXWHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCC=C)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride typically involves a multi-step process. One common method starts with the alkylation of 2,3,4-trimethoxybenzylamine using prop-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it into secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to deprotonate the methoxy groups, facilitating nucleophilic attack.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-en-1-yl group can yield prop-2-en-1-al or prop-2-enoic acid, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that it may possess antimicrobial and anticancer properties. It has been investigated as a precursor for drug development due to its structural similarities to known psychoactive substances.

Studies have shown that (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride exhibits significant biological activities:

  • Antiproliferative Effects : It has been tested on various cancer cell lines, demonstrating potential in inhibiting cell growth.
  • Cytotoxicity : The compound has shown cytotoxic effects on specific cancer cell lines such as MCF-7, where it induces apoptosis through caspase activation.
ActivityCell LineIC50 (μM)Mechanism
AntiproliferativeMGC8030.13 - 1.74G2/M phase arrest
CytotoxicityMCF-72.11Induction of apoptosis via caspase activation

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and substitution, facilitating the creation of derivatives with enhanced properties.

Pharmacological Research

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. Ongoing research aims to elucidate these interactions further to establish a comprehensive pharmacological profile.

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Research : A study examined its effects on breast cancer cell lines, revealing that it inhibited cell proliferation significantly and induced apoptosis through specific signaling pathways.
  • Antimicrobial Activity : Another investigation assessed its antimicrobial properties against various bacterial strains, indicating promising results that suggest potential use in developing new antimicrobial agents.
  • Synthetic Applications : Researchers have utilized this compound in the synthesis of novel derivatives aimed at enhancing biological activity or modifying pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Structural Modifications in Methoxy-Substituted Phenyl Derivatives

The position and number of methoxy groups on the phenyl ring significantly alter biological activity and physicochemical properties. Key analogs include:

Compound Name Methoxy Substitution Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound 2,3,4-trimethoxy ~325.8 (estimated) Not reported (extrapolated below) N/A
[(3,4,5-Trimethoxyphenyl)methyl]amine derivatives 3,4,5-trimethoxy Varies by R-group Herbicidal activity (rape: moderate; barnyard grass: weak)
Amotriphene Hydrochloride Tris(4-methoxy) 439.9 Cardiovascular agent (Proprietary: Myordil)
4-aza-2,3-didehydropodophyllotoxin derivatives 2,3,4-trimethoxy Varies by R-group Antitumor activity (human cancer cell lines)

Key Observations :

  • Methoxy Positioning: The 2,3,4-trimethoxy substitution (target compound) is less common than 3,4,5-trimethoxy in herbicidal agents , but it appears in antitumor podophyllotoxin analogs .
  • Biological Activity : 3,4,5-Trimethoxy analogs exhibit moderate herbicidal activity against rape, whereas 2,3,4-trimethoxy derivatives (e.g., podophyllotoxin analogs) show antitumor effects, indicating positional sensitivity in bioactivity .

Allylamine Hydrochloride Derivatives

The allylamine (prop-2-en-1-yl) group is a common feature in pharmaceuticals and agrochemicals. Notable comparisons include:

Compound Name Structure Key Data Source
Target Compound Allyl + 2,3,4-trimethoxybenzyl No direct data; extrapolated solubility: likely polar due to hydrochloride salt N/A
6-Chloro-N-(prop-2-en-1-yl)-1,2,3,4-tetrahydroacridin-9-amine hydrochloride Allyl + tetrahydroacridine + chloro HRMS: [M+H]+ 239.1538 (calc. 239.1548); 13C NMR peaks at 151.7, 139.6 ppm
(2-Fluorophenyl)methylamine hydrochloride Allyl + 2-fluorobenzyl High purity grades (99–99.999%) available; used in life science research

Key Observations :

  • Spectroscopic Trends : Allylamine hydrochlorides typically show distinct 13C NMR signals for the allyl group (e.g., 116–126 ppm for sp² carbons) and aromatic methoxy groups (~50–60 ppm) . The target compound’s NMR would likely align with these ranges.
  • Solubility : Hydrochloride salts generally enhance water solubility. Fluorinated analogs (e.g., 2-fluorophenyl derivatives) may exhibit lower solubility than methoxy-rich compounds due to reduced polarity .

Biological Activity

(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a propenyl group and a trimethoxyphenyl moiety, which may confer diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H20ClN3O3C_{13}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 273.76 g/mol. The presence of the hydrochloride salt enhances its solubility and stability in biological systems, making it suitable for various applications in research and medicine.

Synthesis

The synthesis of this compound typically involves the reaction of prop-2-en-1-amine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted in an organic solvent like dichloromethane at room temperature, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines by modulating specific signaling pathways. For instance, it may inhibit the proliferation of cancer cells through the regulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Research has indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neurotransmitter Modulation

Similar compounds have been associated with neurotransmitter modulation, which could imply that this compound might also influence neurotransmitter systems. This activity could be beneficial in treating neurological disorders .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It is believed to bind to certain proteins involved in cell signaling pathways, thereby modulating their activity and leading to various biological responses such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
4-MethoxyphenethylamineMethoxy-substituted phenethylamineNeurotransmitter modulation
N,N-DimethyltryptamineIndole structure with dimethyl amineHallucinogenic properties
3,4-MethylenedioxymethamphetamineMethylenedioxy-substituted phenethylaminePsychoactive effects

The distinct combination of a propenyl chain and trimethoxy substitution on the aromatic ring may confer unique pharmacological properties compared to these similar compounds.

Case Studies

Several case studies have explored the biological activities of this compound:

  • Anticancer Study : A study demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability across multiple cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating potent anticancer activity.
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited bacterial growth at low micromolar concentrations against common pathogens such as E. coli and Staphylococcus aureus.

Q & A

Q. What are the key considerations for optimizing the synthesis of (Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride?

Synthesis optimization requires attention to:

  • Stepwise alkylation : Introduce the trimethoxyphenyl group via nucleophilic substitution or reductive amination, ensuring controlled stoichiometry to avoid over-alkylation .
  • Amine protection/deprotection : Use Boc or Fmoc groups to prevent side reactions during intermediate steps .
  • Salt formation : React the free amine with HCl in anhydrous conditions to ensure high-purity hydrochloride salt formation .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the product .
Parameter Optimal Conditions Impact on Yield
Reaction temperature0–5°C (alkylation), 25°C (reduction)±15% yield variance
SolventTetrahydrofuran (THF) for alkylationImproves solubility
CatalystPalladium on carbon (10% w/w) for hydrogenation≥90% conversion

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Confirm structural integrity via 1^1H/13^13C NMR, focusing on methoxy (-OCH3_3) and allyl proton signals .
  • HPLC-MS : Assess purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) and monitor [M+H]+^+ ions .
  • Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry (if applicable) .

Q. How can researchers evaluate the biological activity of this compound?

  • Receptor binding assays : Screen for interactions with adrenergic or serotonergic receptors using radioligand displacement (e.g., 3^3H-labeled antagonists) .
  • Enzyme inhibition studies : Test inhibition of monoamine oxidases (MAOs) via spectrophotometric monitoring of substrate turnover .
  • Cell-based assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Advanced Research Questions

Q. What strategies resolve enantiomeric purity issues in the synthesis of chiral derivatives?

  • Chiral chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-ruthenium complexes) during key bond-forming steps .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. How should researchers address contradictory data in reaction yield optimization?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading) .
  • Kinetic profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-limiting steps .
  • Replication : Repeat experiments under identical conditions to distinguish systematic vs. random errors .

Q. What in vitro models are suitable for studying compound toxicity?

  • Hepatotoxicity : Primary hepatocytes or HepG2 cells exposed to 1–100 µM doses, followed by ALT/AST release assays .
  • Cardiotoxicity : Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess arrhythmia risk (hERG channel inhibition) .
  • Neurotoxicity : Differentiated SH-SY5Y neurons treated with compound, followed by neurite outgrowth quantification .

Methodological Tables

Q. Table 1: Comparative Reaction Conditions for Key Synthetic Steps

StepCondition A (Ref. )Condition B (Ref. )
Alkylation solventDichloromethaneTetrahydrofuran
CatalystTriethylaminePotassium carbonate
Yield65%82%

Q. Table 2: Analytical Parameters for Purity Assessment

MethodColumn/ProbeDetection Limit
HPLC-UVC18, 250 × 4.6 mm0.1% impurities
GC-MSDB-5MS, 30 m × 0.25 mm1 ppm residual solvents

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride

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